1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 2640835-00-1
VCID: VC11843531
InChI: InChI=1S/C18H23N3O2/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)13-15-12-18(23-19-15)14-6-7-14/h2-5,12,14H,6-11,13H2,1H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol

1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine

CAS No.: 2640835-00-1

Cat. No.: VC11843531

Molecular Formula: C18H23N3O2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine - 2640835-00-1

Specification

CAS No. 2640835-00-1
Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
IUPAC Name 5-cyclopropyl-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,2-oxazole
Standard InChI InChI=1S/C18H23N3O2/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)13-15-12-18(23-19-15)14-6-7-14/h2-5,12,14H,6-11,13H2,1H3
Standard InChI Key IMCXATADYGLHCV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4

Introduction

The compound 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic molecule that incorporates multiple functional groups, including a cyclopropyl moiety, an oxazole ring, and a methoxyphenyl-substituted piperazine. This compound belongs to the class of heterocyclic compounds, which are notable for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of such compounds typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and methoxyphenyl groups. Common methods may involve cyclization reactions and the use of coupling reagents to attach the various functional groups to the piperazine core.

Synthesis Steps:

  • Formation of Oxazole Ring: This can be achieved through condensation reactions involving suitable precursors.

  • Introduction of Cyclopropyl Group: Often involves alkylation reactions.

  • Attachment of Methoxyphenyl Group: Typically achieved through nucleophilic substitution or coupling reactions.

Biological Activities and Potential Applications

Piperazine derivatives are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. The presence of the oxazole ring and the cyclopropyl group may enhance the compound's ability to interact with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Research Findings

While specific research findings on 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine are not readily available, related compounds have shown promise in various therapeutic areas. For instance, piperazine derivatives have been explored for their antineoplastic activities, and oxazole-containing compounds have demonstrated potential in drug discovery due to their unique electronic properties .

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